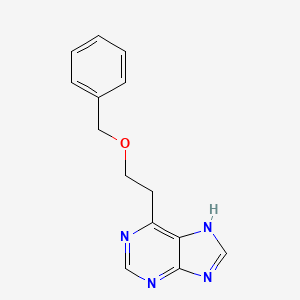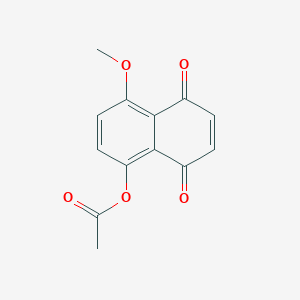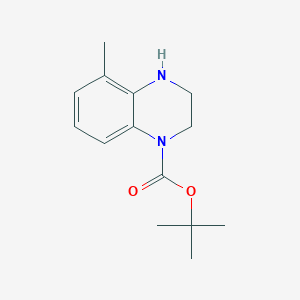
tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group and a methyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced by reacting the quinoxaline derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound without the tert-butyl ester and methyl groups.
tert-Butyl quinoxaline-1-carboxylate: Similar structure but without the methyl group.
5-Methylquinoxaline: Lacks the tert-butyl ester group.
Uniqueness
- The presence of both the tert-butyl ester and methyl groups in tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate can influence its reactivity and biological activity, making it distinct from other quinoxaline derivatives.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
tert-butyl 5-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-5-7-11-12(10)15-8-9-16(11)13(17)18-14(2,3)4/h5-7,15H,8-9H2,1-4H3 |
InChI-Schlüssel |
AJZQAXYLDSHRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N(CCN2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



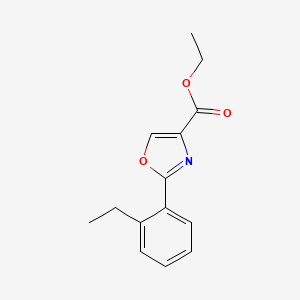

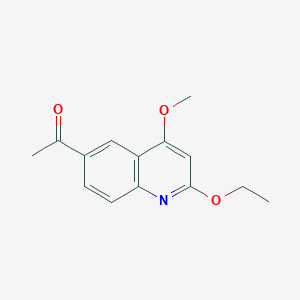
![3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11865366.png)


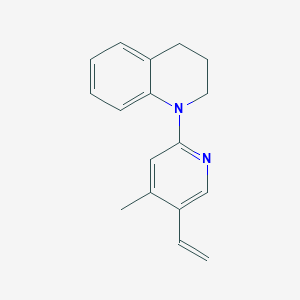
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)
